molecular formula C10H7F2NO2 B2920888 5,7-Difluoro-1-methylindole-3-carboxylic acid CAS No. 1781178-25-3

5,7-Difluoro-1-methylindole-3-carboxylic acid

Cat. No.: B2920888
CAS No.: 1781178-25-3
M. Wt: 211.168
InChI Key: AQJLXVZFCHDZBT-UHFFFAOYSA-N
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Description

5,7-Difluoro-1-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at positions 5 and 7, along with a carboxylic acid group at position 3, makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1-methylindole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks fluorine atoms, making it less lipophilic and metabolically stable.

    5-Fluoroindole-3-carboxylic acid: Contains a single fluorine atom, offering intermediate properties between non-fluorinated and difluorinated derivatives.

    7-Fluoroindole-3-carboxylic acid: Similar to 5-fluoroindole-3-carboxylic acid but with fluorine at a different position.

Uniqueness

5,7-Difluoro-1-methylindole-3-carboxylic acid stands out due to the presence of two fluorine atoms, which significantly enhance its chemical and biological properties. This dual fluorination provides unique advantages in terms of lipophilicity, metabolic stability, and potential bioactivity.

Properties

IUPAC Name

5,7-difluoro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-13-4-7(10(14)15)6-2-5(11)3-8(12)9(6)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJLXVZFCHDZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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